molecular formula C8H12N2O2S B13254516 (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid

(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13254516
M. Wt: 200.26 g/mol
InChI Key: NPVXDTNPWCLSDB-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of a thiazole derivative with an appropriate amino acid precursor. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the amino acid moiety.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the amino acid side chain.

Scientific Research Applications

(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amino acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and various thiazole-based drugs share structural similarities with (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid.

    Amino Acids: Other amino acids with heterocyclic rings, such as histidine, also share similarities in terms of structure and function.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and an amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

(2R)-2-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-4-7(13-5(2)10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m1/s1

InChI Key

NPVXDTNPWCLSDB-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC(=N1)C)C[C@H](C(=O)O)N

Canonical SMILES

CC1=C(SC(=N1)C)CC(C(=O)O)N

Origin of Product

United States

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